N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)13-12-15-14-11(19-12)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFNIWCROYLXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazide Intermediates Using Phosphorus Oxychloride
A widely employed method involves cyclizing hydrazides derived from 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. The synthesis proceeds as follows:
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carboxylic Acid Hydrazide :
Cyclization with Phosphorus Oxychloride (POCl3) :
Acetylation of the Amine Group :
Key Data :
Oxidative Desulfurization of Thiosemicarbazides
Thiosemicarbazides serve as precursors for oxadiazoles through oxidative cyclization:
Preparation of Thiosemicarbazide Intermediate :
Oxidation with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) :
Post-Functionalization with Acetic Anhydride :
Advantages :
Coupling Strategies Using T3P® Reagent
Propanephosphonic anhydride (T3P®) enables efficient cyclization between acylhydrazides and isocyanates:
Synthesis of Acylhydrazide :
Reaction with Acetyl Isocyanate :
Key Features :
Comparative Analysis of Synthetic Methods
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry
Applications and Derivatives
While the primary focus is synthesis, derivatives of 1,3,4-oxadiazoles exhibit:
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and dihydrobenzo[b][1,4]dioxin-containing molecules. Examples include:
- 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine .
Uniqueness
What sets N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide apart is its unique combination of the dihydrobenzo[b][1,4]dioxin and oxadiazole moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 393.47 g/mol. It features a unique oxadiazole moiety known for its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Compounds containing the 1,3,4-oxadiazole unit have demonstrated significant anticancer properties. Studies indicate that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms including inhibition of key enzymes involved in cancer proliferation and survival pathways .
- For instance, derivatives of oxadiazoles have shown to inhibit histone deacetylases (HDAC), which play a crucial role in cancer cell growth and survival .
-
Mechanisms of Action :
- The anticancer activity is attributed to the ability of oxadiazole derivatives to block various enzymes such as topoisomerase and caspases, which are essential for DNA replication and apoptosis .
- Additionally, compounds have been shown to interact with growth factors and signaling pathways that regulate cell cycle progression and apoptosis .
Table 1: Summary of Biological Activities
Case Studies
- Study on Anticancer Efficacy :
- Mechanistic Insights :
Q & A
Q. What are the key synthetic pathways for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives under reflux conditions with chloroacetyl chloride (e.g., in triethylamine) .
- Step 2 : Coupling of the oxadiazole intermediate with a benzodioxin-containing precursor using nucleophilic substitution or amidation reactions. DMF is often used as a solvent under inert atmospheres .
- Characterization : Intermediates and final products are analyzed via TLC for reaction monitoring, IR spectroscopy for functional group identification (e.g., C=O stretching at ~1650 cm⁻¹), and ¹H/¹³C NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What structural features of this compound contribute to its potential bioactivity?
The compound contains two critical pharmacophores:
- Benzodioxin moiety : Known for enzyme inhibition (e.g., acetylcholinesterase) via π-π stacking and hydrogen bonding with active sites .
- Oxadiazole ring : Enhances metabolic stability and facilitates interactions with hydrophobic pockets in target proteins .
- Acetamide linker : Provides conformational flexibility for binding diverse receptors .
Q. What standard assays are used to evaluate the biological activity of this compound?
Common assays include:
- Enzyme inhibition :
- α-Glucosidase/α-Amylase assays (spectrophotometric methods at 405 nm) to assess antidiabetic potential .
- Lipoxygenase (LOX) inhibition monitored via linoleic acid oxidation at 234 nm .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) .
- Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like molecular sieves absorb by-products (e.g., HCl) .
- Catalysis : Use of Pd/C or CuI for coupling reactions increases efficiency (yields >85%) .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups on the benzodioxin ring) and correlate changes with activity .
- Molecular docking : Compare binding affinities of analogs to target enzymes (e.g., LOX or α-glucosidase) using software like AutoDock Vina .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP <3 correlates with improved CNS penetration) .
Q. What methodologies are recommended for elucidating the mechanism of action?
- In vitro kinase profiling : Screen against a panel of 50+ kinases to identify off-target effects .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm enzyme-inhibitor interactions .
- Metabolomics : LC-MS-based profiling to track downstream metabolic changes in treated cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
